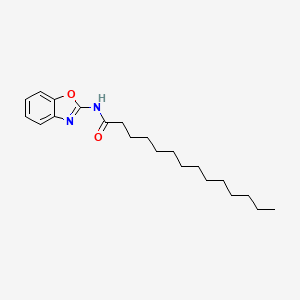

N-(1,3-Benzoxazol-2-YL)tetradecanamide

Description

N-(1,3-Benzoxazol-2-YL)tetradecanamide is a synthetic organic compound featuring a benzoxazole core fused with a tetradecanamide (14-carbon chain) substituent. Benzoxazole derivatives are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The benzoxazole ring (a benzene fused with an oxazole) provides a rigid planar structure, enabling π-π stacking interactions and hydrogen bonding, which are critical for molecular recognition in biological systems .

Properties

IUPAC Name |

N-(1,3-benzoxazol-2-yl)tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(24)23-21-22-18-15-13-14-16-19(18)25-21/h13-16H,2-12,17H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJRBGAVMQYSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50840352 | |

| Record name | N-(1,3-Benzoxazol-2-yl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50840352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805323-96-0 | |

| Record name | N-(1,3-Benzoxazol-2-yl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50840352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzoxazol-2-YL)tetradecanamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve refluxing in solvents such as 1,4-dioxane and using catalysts like BF3·Et2O .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzoxazol-2-YL)tetradecanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in various substituted benzoxazole derivatives.

Scientific Research Applications

N-(1,3-Benzoxazol-2-YL)tetradecanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,3-Benzoxazol-2-YL)tetradecanamide involves its interaction with specific molecular targets and pathways. The compound is known to exhibit antimicrobial and anticancer activities by inhibiting key enzymes and proteins involved in cell growth and proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with analogous compounds is presented below, focusing on structural features, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core Influence: Benzoxazole vs. Benzoxazoles are more polar, favoring solubility in aqueous environments . Bioactivity: Benzothiazole derivatives (e.g., ) show stronger antibacterial activity, while benzoxazoles (e.g., ) are prioritized for antiviral applications.

Substituent Effects :

- Tetradecanamide Chain : The C14 chain in the target compound enhances lipophilicity, likely improving blood-brain barrier penetration compared to shorter-chain analogs (e.g., acetamide in ).

- Directing Groups : Compounds like with N,O-bidentate groups enable metal-catalyzed C–H functionalization, a feature absent in the target compound.

Crystallographic Insights :

- Benzoxazole derivatives exhibit planar geometries conducive to π-π interactions, while bulky substituents (e.g., adamantyl in ) introduce steric hindrance, reducing packing efficiency .

Biological Activity

N-(1,3-Benzoxazol-2-YL)tetradecanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoxazole moiety linked to a tetradecanamide chain. This structure contributes to its unique biological properties. The compound's molecular formula is C_{19}H_{30}N_{2}O, with a molecular weight of approximately 302.45 g/mol.

1. Antimicrobial Activity

Research has shown that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study evaluating 41 benzoxazole compounds, it was found that some exhibited selective action against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds indicated promising potential for further development as antimicrobial agents .

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Candida albicans |

|---|---|---|

| Compound A | 12.5 | 25 |

| Compound B | 6.25 | 50 |

| This compound | TBD | TBD |

2. Cytotoxicity

Several studies have reported the cytotoxic effects of benzoxazole derivatives on cancer cells. For instance, compounds based on the benzoxazole scaffold have shown selective toxicity towards various cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapy. In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cells with minimal effects on healthy cells .

The mechanism of action for benzoxazole derivatives often involves the inhibition of key enzymes or interference with cellular pathways critical for cell survival and proliferation. The presence of the benzoxazole ring is believed to facilitate interactions with biological targets, enhancing the compound's efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 15 µg/mL against S. aureus, indicating strong antibacterial activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

In another investigation, this compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed a significant reduction in cell viability at concentrations as low as 20 µM, suggesting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.